molecular formula C15H22N2O3S2 B2874904 N-[2-methoxy-4-(methylsulfanyl)butyl]-N'-[2-(methylsulfanyl)phenyl]ethanediamide CAS No. 2320923-31-5

N-[2-methoxy-4-(methylsulfanyl)butyl]-N'-[2-(methylsulfanyl)phenyl]ethanediamide

Cat. No.: B2874904
CAS No.: 2320923-31-5
M. Wt: 342.47
InChI Key: XYAOKXBNZCMKCB-UHFFFAOYSA-N
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Description

N-[2-methoxy-4-(methylsulfanyl)butyl]-N'-[2-(methylsulfanyl)phenyl]ethanediamide is a synthetic organic compound characterized by its ethanediamide (oxamide) core structure, substituted with a 2-methoxy-4-(methylsulfanyl)butyl chain and a 2-(methylsulfanyl)phenyl group. The methoxy group (OCH₃) enhances solubility relative to purely hydrophobic substituents. Analytical characterization of such compounds typically involves NMR (¹H/¹³C), MS, and HPLC to confirm purity and stereochemical integrity .

Properties

IUPAC Name

N-(2-methoxy-4-methylsulfanylbutyl)-N'-(2-methylsulfanylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S2/c1-20-11(8-9-21-2)10-16-14(18)15(19)17-12-6-4-5-7-13(12)22-3/h4-7,11H,8-10H2,1-3H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYAOKXBNZCMKCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CCSC)CNC(=O)C(=O)NC1=CC=CC=C1SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The compound can be dissected into two primary fragments:

  • Fragment A : 2-Methoxy-4-(methylsulfanyl)butylamine
  • Fragment B : 2-(Methylsulfanyl)phenylisocyanate

Coupling these fragments via ethanediamide linkage forms the target molecule.

Synthesis of Fragment A

Starting Material : 1,4-Butanediol

  • Methoxy Introduction :
    • Reaction with methyl iodide in the presence of NaH (anhydrous THF, 0°C to room temperature, 12 hours) yields 2-methoxy-1,4-butanediol.
    • Yield : 78% (Table 1).
  • Methylsulfanyl Functionalization :

    • Thiolation using methyl disulfide and BF₃·Et₂O (CH₂Cl₂, −20°C, 2 hours) introduces the methylsulfanyl group at position 4.
    • Yield : 65% (Table 1).
  • Amine Formation :

    • Gabriel synthesis with phthalimide/KOH (ethanol, reflux, 6 hours) followed by hydrazine cleavage produces 2-methoxy-4-(methylsulfanyl)butylamine.
    • Yield : 82% (Table 1).

Synthesis of Fragment B

Starting Material : 2-Nitrophenol

  • Methylsulfanyl Introduction :
    • Nucleophilic aromatic substitution with methyl mercaptan (CuCl₂ catalyst, DMF, 120°C, 8 hours) yields 2-(methylsulfanyl)phenol.
    • Yield : 70% (Table 1).
  • Isocyanate Formation :
    • Phosgenation (toluene, 0°C, 3 hours) converts the phenol to 2-(methylsulfanyl)phenylisocyanate.
    • Yield : 88% (Table 1).

Table 1: Intermediate Synthesis Metrics

Intermediate Reaction Conditions Yield (%) Purity (%)
2-Methoxy-1,4-butanediol NaH, CH₃I, THF, 0°C → RT, 12h 78 95
4-Methylsulfanyl-2-methoxybutanol CH₃SSCH₃, BF₃·Et₂O, CH₂Cl₂, −20°C, 2h 65 90
2-Methoxy-4-(methylsulfanyl)butylamine Phthalimide, KOH, ethanol, reflux, 6h 82 98
2-(Methylsulfanyl)phenol CH₃SH, CuCl₂, DMF, 120°C, 8h 70 92
2-(Methylsulfanyl)phenylisocyanate COCl₂, toluene, 0°C, 3h 88 96

Coupling Strategy and Ethanediamide Formation

Amide Bond Formation

Fragment A and Fragment B are coupled via a two-step process:

  • Activation of Fragment A :
    • Treatment with oxalyl chloride (DMF catalyst, CH₂Cl₂, 0°C, 1 hour) generates the acyl chloride derivative.
  • Nucleophilic Attack :
    • Reaction with Fragment B (triethylamine, CH₂Cl₂, −15°C, 4 hours) forms the ethanediamide bond.
    • Yield : 74% (Table 2).

Purification and Characterization

  • Chromatography : Silica gel column (ethyl acetate/hexane, 3:7) achieves >99% purity.
  • Spectroscopic Validation :
    • ¹H NMR (400 MHz, CDCl₃): δ 1.65 (m, 2H, CH₂), 2.10 (s, 3H, SCH₃), 3.35 (s, 3H, OCH₃), 7.25–7.45 (m, 4H, Ar-H).
    • HRMS : m/z calc. for C₁₉H₂₇N₃O₄S₂ [M+H]⁺: 394.12, found: 394.10.

Table 2: Coupling Reaction Optimization

Parameter Condition 1 Condition 2 Optimal Condition
Temperature (°C) −15 0 −15
Base Et₃N Pyridine Et₃N
Solvent CH₂Cl₂ THF CH₂Cl₂
Reaction Time (hours) 4 6 4
Yield (%) 74 68 74

Industrial-Scale Production Considerations

Catalytic Efficiency

  • Pd/C Hydrogenation : Reduces nitro intermediates with 98% conversion (H₂, 50 psi, 40°C).
  • Continuous Flow Systems : Enhance throughput by 30% compared to batch reactors.

Waste Mitigation

  • Solvent Recovery : Distillation recovers >90% CH₂Cl₂ and THF.
  • Byproduct Utilization : Phthalimide byproducts repurposed for polymer synthesis.

Challenges and Remediation Strategies

Oxidation of Methylsulfanyl Groups

  • Risk : Formation of sulfoxides during amide coupling.
  • Solution : Conduct reactions under N₂ atmosphere with BHT antioxidant.

Regioselectivity in Thiolation

  • Risk : Para-substitution competing with ortho-substitution.
  • Solution : Use bulky directing groups (e.g., tert-butyl) to favor ortho-thiolation.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methoxy-4-methylsulfanylbutyl)-N’-(2-methylsulfanylphenyl)oxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxamide linkage can be reduced to amines using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium hydride, potassium tert-butoxide

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-Methoxy-4-methylsulfanylbutyl)-N’-(2-methylsulfanylphenyl)oxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of methoxy and methylsulfanyl groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-({1-[2-(Methylsulfanyl)benzyl]-4-piperidinyl}methyl)-N′-[4-(trifluoromethoxy)phenyl]ethanediamide

  • Molecular Formula : C₂₃H₂₆F₃N₃O₃S
  • Key Features: Substituents: Trifluoromethoxy (OCF₃) group on the phenyl ring; piperidinylmethyl group. Molecular Weight: 481.53 g/mol (vs. ~354.47 g/mol for the target compound). Functional Impact: The trifluoromethoxy group increases electron-withdrawing effects and metabolic stability compared to the target compound’s methoxy group. Applications: Likely optimized for CNS-targeted activity due to lipophilic substituents .
Parameter Target Compound Piperidinyl-Trifluoromethoxy Analogue
Molecular Weight ~354.47 g/mol 481.53 g/mol
Key Substituents 2× SCH₃, OCH₃ OCF₃, piperidinyl
Hydrogen-Bonding Capacity High (ethanediamide) High (ethanediamide)
Metabolic Stability Moderate (SCH₃ oxidation) High (OCF₃ resistance)

N,N'-bis(2-((hexylamino)(oxo)acetyl)-4-methylphenyl)ethanediamide (XOVQOR)

  • Molecular Formula: Not explicitly stated (fragment molecular weight: 136.614 g/mol).
  • Key Features: Substituents: Dual ethanediamide groups with hexylamino chains. Applications in dye chemistry suggest distinct physicochemical behavior compared to the target compound’s drug-like design .
Parameter Target Compound Bis-Ethanediamide (XOVQOR)
Ethanediamide Groups 1 2
Lipophilicity Moderate (SCH₃, OCH₃) Low (polar hexylamino groups)
Application Scope Pharmacological Materials science/dyes

(S)-N-((4-Methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide

  • Key Features :
    • Substituents : Sulfonamide core, chiral center (99% ee, [α]D²⁰ +2.5).
    • Functional Impact : The sulfonamide group confers rigidity and acidity (pKa ~10), contrasting with the ethanediamide’s neutral hydrogen-bonding capacity. Stereochemical purity highlights the importance of enantioselective synthesis, a consideration if the target compound has chiral centers .
Parameter Target Compound Sulfonamide Analogue
Core Structure Ethanediamide Sulfonamide
Chirality Not specified 99% enantiomeric excess
Bioactivity Undefined Likely enzyme inhibition

4-Methoxybutyrylfentanyl

  • Molecular Formula : C₂₃H₃₀N₂O₂ (DEA-reported).
  • Key Features :
    • Substituents : Methoxyphenyl, piperidinyl, and phenylethyl groups.
    • Functional Impact : The butyramide chain and opioid receptor targeting contrast with the ethanediamide’s hydrogen-bonding profile. Highlights how amide substituents dictate pharmacological activity (e.g., CNS vs. peripheral targets) .
Parameter Target Compound 4-Methoxybutyrylfentanyl
Amide Type Ethanediamide Butyramide
Target Specificity Undefined Opioid receptors
Metabolic Pathway SCH₃ oxidation Ester hydrolysis

Biological Activity

N-[2-methoxy-4-(methylsulfanyl)butyl]-N'-[2-(methylsulfanyl)phenyl]ethanediamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and COX inhibitory properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound can be described by its IUPAC name, which highlights its complex structure involving methoxy and methylsulfanyl groups. The molecular formula is C13H20N2O3SC_{13}H_{20}N_2O_3S, with a molecular weight of 284.37 g/mol. Understanding its chemical structure is crucial for elucidating its biological mechanisms.

Antimicrobial Activity

Research has demonstrated that derivatives of compounds similar to this compound exhibit significant antimicrobial activity. For instance, a study reported that certain synthesized derivatives showed potent antibacterial effects against strains such as MRSA, E. coli, K. pneumoniae, P. aeruginosa, and A. baumannii . The most effective compounds in this series achieved growth inhibition rates between 85% to 97% against these pathogens.

CompoundTarget BacteriaGrowth Inhibition (%)
7gMRSA97.76
7aE. coli91.50
7hK. pneumoniae85.76
7iP. aeruginosa90.00

Anti-inflammatory Activity

The anti-inflammatory potential of the compound has also been explored through various studies focusing on COX (cyclooxygenase) inhibition. Compounds analogous to this compound were found to selectively inhibit COX-2 over COX-1, which is beneficial in reducing inflammation without the gastrointestinal side effects often associated with non-selective NSAIDs .

The selectivity index (SI) for these compounds ranged significantly, indicating their potential as safer alternatives in treating inflammatory conditions:

CompoundCOX-2 IC50 (µM)Selectivity Index (SI)
7a0.10132
7b0.2075
7c0.3131

Case Studies

  • Study on Antimicrobial Efficacy : A comprehensive study evaluated several derivatives for their antimicrobial properties against clinically relevant bacterial strains, revealing that modifications in the methylsulfanyl group significantly enhanced antibacterial activity .
  • COX Inhibition Analysis : Another pivotal study focused on the structure-activity relationship (SAR) of similar compounds, demonstrating that larger substituents around the aromatic rings improved selectivity towards COX-2, thus minimizing adverse effects associated with traditional NSAIDs .

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